An In-depth Technical Guide to (1-Hydroxycyclopentyl)phenylacetic Acid: Core Properties and Scientific Applications
An In-depth Technical Guide to (1-Hydroxycyclopentyl)phenylacetic Acid: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of (1-Hydroxycyclopentyl)phenylacetic acid, a key chemical intermediate in the synthesis of various pharmaceuticals. Drawing upon established scientific literature and technical documentation, this document delves into its physicochemical characteristics, synthesis methodologies, analytical techniques, and safety considerations. The structure of this guide is designed to offer a logical and in-depth exploration of the topic, empowering researchers with the knowledge to effectively utilize this compound in their work.
Introduction and Chemical Identity
(1-Hydroxycyclopentyl)phenylacetic acid, a derivative of phenylacetic acid, holds significance as a precursor in the synthesis of active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring a phenyl group, a cyclopentyl ring, and a carboxylic acid moiety, imparts it with a unique combination of aromatic and aliphatic characteristics.[2]
This compound is also recognized by several synonyms, most notably alpha-Cyclopentylmandelic acid and is identified as Cyclopentolate Impurity A in pharmacopeial contexts.[3][4] Its primary role in the pharmaceutical industry is as a key intermediate in the production of Cyclopentolate, a muscarinic antagonist used as a mydriatic and cycloplegic agent.[5]
Key Identifiers:
-
IUPAC Name: (2RS)-(1-hydroxycyclopentyl)(phenyl)acetic acid[4]
-
Molecular Formula: C₁₃H₁₆O₃[6]
-
Molecular Weight: 220.26 g/mol [6]
Physicochemical Properties
The physical and chemical properties of (1-Hydroxycyclopentyl)phenylacetic acid are crucial for its handling, synthesis, and application. The presence of a hydroxyl group and a carboxylic acid functional group allows for hydrogen bonding, which influences its melting point and solubility.[2]
| Property | Value | Source(s) |
| Physical State | White to yellow crystalline powder | [7] |
| Melting Point | 144–150 °C | [7][8] |
| Boiling Point | 395.6°C at 760 mmHg | [7] |
| Density | 1.2 g/cm³ | [7] |
| pKa (Predicted) | 3.53 ± 0.25 | [8] |
| Solubility | Moderately soluble in polar organic solvents, such as Chloroform and Methanol.[2][7][8] Water solubility is likely limited but may be enhanced in alkaline conditions.[9] |
Synthesis Methodologies
The synthesis of (1-Hydroxycyclopentyl)phenylacetic acid is a critical step in the production of cyclopentolate-based pharmaceuticals. Two primary synthetic routes are documented in the scientific literature and patents.
Grignard Reaction Approach
This classic organometallic approach utilizes a Grignard reagent to form the carbon-carbon bond between the cyclopentyl ring and the phenylacetic acid backbone.
Caption: Condensation synthesis workflow.
Detailed Protocol: Condensation Reaction
-
Reaction Setup: In a suitable reaction vessel, dissolve phenylacetic acid in an aprotic solvent.
-
Reagent Addition: Add cyclopentanone to the solution, followed by the addition of an organic base which acts as a catalyst.
-
Reaction Conditions: Heat the reaction mixture and maintain it at a specific temperature for a set period to drive the condensation reaction.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform a series of extraction and washing steps to isolate the crude product.
-
Final Purification: Purify the crude product by recrystallization from an appropriate solvent to yield pure (1-Hydroxycyclopentyl)phenylacetic acid. [10]
Mechanism of Action and Biological Relevance
While (1-Hydroxycyclopentyl)phenylacetic acid itself is not the active therapeutic agent, its biological relevance is intrinsically linked to its role as a direct precursor to Cyclopentolate . [5]Cyclopentolate is a potent muscarinic antagonist. [5] Muscarinic receptors are a class of G-protein coupled receptors that are activated by the neurotransmitter acetylcholine. In the eye, stimulation of these receptors leads to constriction of the pupil (miosis) and contraction of the ciliary muscle, which allows for accommodation (focusing on near objects).
Cyclopentolate, and by extension the family of compounds derived from (1-Hydroxycyclopentyl)phenylacetic acid, competitively blocks the action of acetylcholine at these muscarinic receptors in the eye. This blockade results in:
-
Mydriasis: Dilation of the pupil.
-
Cycloplegia: Paralysis of the ciliary muscle, leading to a loss of accommodation.
These effects are therapeutically useful for ophthalmic examinations and certain surgical procedures.
Caption: Mechanism of action of Cyclopentolate.
The initial finding of (1-Hydroxycyclopentyl)phenylacetic acid as a "protein synthesis inhibitor" may refer to broader, less specific biological activities observed in initial screenings, or potential antibacterial properties. [6]However, its primary and well-established significance in drug development lies in its role as a precursor to the anticholinergic agent Cyclopentolate.
Analytical Characterization
The purity and identity of (1-Hydroxycyclopentyl)phenylacetic acid are critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of (1-Hydroxycyclopentyl)phenylacetic acid and for quantifying it as an impurity in the final API, Cyclopentolate.
Illustrative HPLC Method:
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Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is adjusted to ensure the analyte is in a suitable ionic state.
-
Detection: UV detection at a wavelength where the phenyl group exhibits strong absorbance (e.g., around 210-220 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Quantification can be performed using an external standard of known concentration.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclopentyl ring, and the methine proton adjacent to the carboxylic acid. The hydroxyl proton may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the phenyl ring, and the carbons of the cyclopentyl ring.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of (1-Hydroxycyclopentyl)phenylacetic acid (220.26 g/mol ). Fragmentation patterns can provide further structural information.
A certificate of analysis for "Cyclopentolate EP Impurity A" confirms that IR, Mass, and NMR spectra are used to verify the structure of the compound. [11]
Safety and Handling
Based on the safety data for alpha-Cyclopentylmandelic acid and related phenylacetic acid compounds, the following precautions should be observed:
-
Hazards: The compound is classified as causing skin irritation, serious eye damage, and may cause respiratory irritation. [12]* Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection when handling the substance. [13]* Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [14] * Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice. [14] It is imperative to consult the specific Safety Data Sheet (SDS) for (1-Hydroxycyclopentyl)phenylacetic acid before handling the material.
-
Conclusion
(1-Hydroxycyclopentyl)phenylacetic acid is a well-defined chemical entity with established physicochemical properties and synthetic routes. Its primary importance lies in its role as a crucial intermediate in the manufacture of the anticholinergic drug Cyclopentolate. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and professionals in the field of drug development and pharmaceutical sciences. This guide provides a foundational understanding to facilitate its effective and safe application in a laboratory and industrial setting.
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